![molecular formula C19H20O5 B14202139 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid CAS No. 918536-65-9](/img/structure/B14202139.png)
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of methoxy groups and a ketone functional group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with 4-methoxyphenylacetone in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzoic acid
- 3-Methoxybenzoic acid
- 4-Methoxyphenylacetic acid
- 3-Methoxyphenylacetic acid
Uniqueness
3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid is unique due to the presence of both methoxy and ketone functional groups, which confer distinct chemical properties
Propiedades
Número CAS |
918536-65-9 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid |
InChI |
InChI=1S/C19H20O5/c1-12(20)11-16(13-7-9-14(23-2)10-8-13)18-15(19(21)22)5-4-6-17(18)24-3/h4-10,16H,11H2,1-3H3,(H,21,22) |
Clave InChI |
WJNYOFNLTSEFAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=C(C=C1)OC)C2=C(C=CC=C2OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


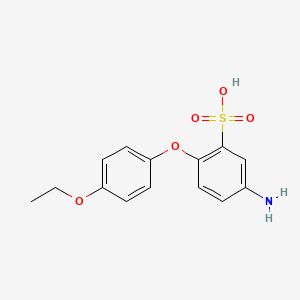
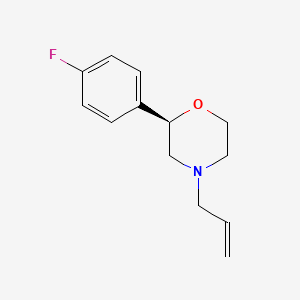

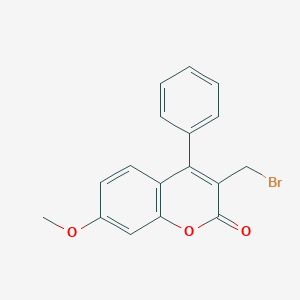
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-5-(3-thienyl)-](/img/structure/B14202078.png)
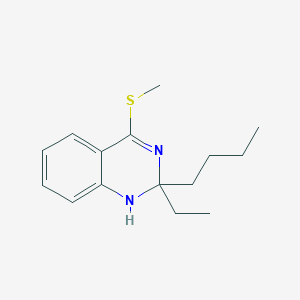
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
![N,N-Dibenzyl-N'-[3-hydroxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B14202099.png)

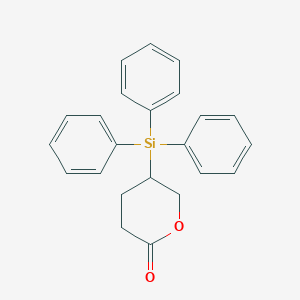
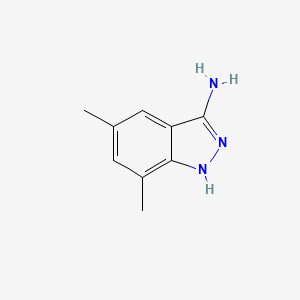
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
